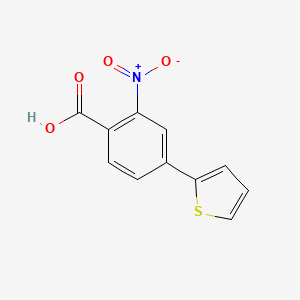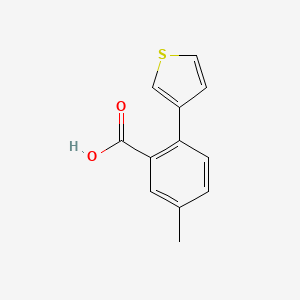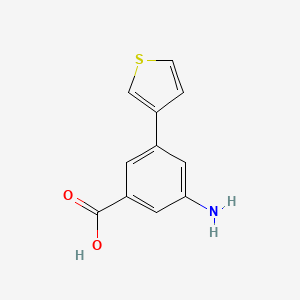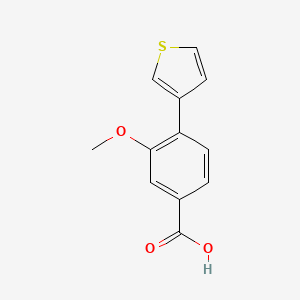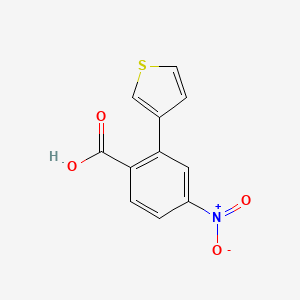
4-Nitro-2-(thiophen-3-yl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-2-(thiophen-3-yl)benzoic acid, or 4-NTPB, is an organic compound with a wide range of applications in the fields of chemistry and biomedical research. It is a white solid with a molecular weight of 211.21 g/mol and a melting point of 166-167°C. 4-NTPB is used as a reagent in organic synthesis and is also used for the preparation of various pharmaceuticals, dyes, and other organic compounds. Furthermore, 4-NTPB has been investigated for its potential pharmacological and biological activities.
科学的研究の応用
4-NTPB has been widely used in scientific research for its potential pharmacological and biological activities. It has been investigated for its anti-inflammatory, anti-oxidant, and anti-cancer activities. Furthermore, 4-NTPB has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, 4-NTPB has been used to study the effects of oxidative stress and the mechanisms of action of certain drugs.
作用機序
The mechanism of action of 4-NTPB is not completely understood. However, it is believed that the compound exerts its pharmacological and biological effects by inhibiting the activity of certain enzymes, such as COX-2 and LOX. In addition, 4-NTPB may also act as an anti-oxidant by scavenging free radicals and preventing the formation of reactive oxygen species. Finally, 4-NTPB may also act as an anti-cancer agent by inducing apoptosis and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-NTPB have been studied in various in vitro and in vivo models. In vitro studies have shown that 4-NTPB has anti-inflammatory, anti-oxidant, and anti-cancer activities. Furthermore, 4-NTPB has been shown to inhibit the activity of COX-2 and LOX enzymes, which are involved in the production of pro-inflammatory mediators. In vivo studies have demonstrated that 4-NTPB has anti-inflammatory and anti-oxidant activities in animal models.
実験室実験の利点と制限
The use of 4-NTPB in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily accessible. Furthermore, 4-NTPB is stable and can be stored at room temperature. Additionally, the compound is soluble in a variety of organic solvents, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to the use of 4-NTPB in laboratory experiments. The compound is toxic and should be handled with caution. Additionally, the compound can be degraded by light and air, and should be stored in a dark, airtight container.
将来の方向性
The potential applications of 4-NTPB are numerous and further research is needed to fully understand its pharmacological and biological activities. Future studies should focus on the mechanism of action of 4-NTPB, as well as its potential therapeutic applications. Additionally, further research should be conducted to explore the effects of 4-NTPB in combination with other drugs. Furthermore, the safety and efficacy of 4-NTPB should be evaluated in clinical trials. Finally, research should also be conducted to develop new synthetic methods for the production of 4-NTPB.
合成法
The synthesis of 4-NTPB can be achieved through a variety of methods. The most commonly used method is the nitration of thiophen-3-ylbenzoic acid with nitric acid in the presence of anhydrous sulfuric acid. This method yields a white solid product with a purity of 95%. Other methods include the reaction of thiophen-3-ylbenzoic acid with nitrosyl chloride in the presence of a base, or the reaction of thiophen-3-ylbenzoic acid with nitric acid in acetic anhydride.
特性
IUPAC Name |
4-nitro-2-thiophen-3-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)9-2-1-8(12(15)16)5-10(9)7-3-4-17-6-7/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKTYNXQZQOWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CSC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688579 |
Source


|
| Record name | 4-Nitro-2-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
919087-95-9 |
Source


|
| Record name | 4-Nitro-2-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


